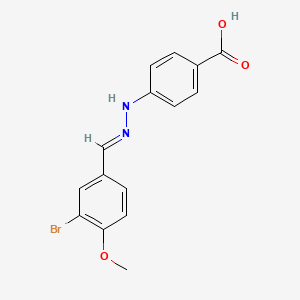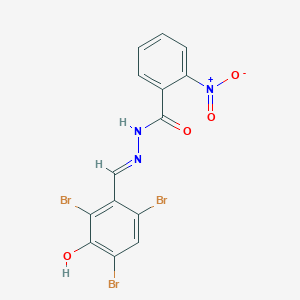
(E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid
Descripción general
Descripción
(E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid is an organic compound that features a hydrazone linkage between a bromomethoxybenzylidene moiety and a benzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 4-hydrazinobenzoic acid. The reaction is carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
(E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to act as a ligand, binding to metal ions or enzymes. This binding can inhibit enzyme activity or alter metal ion homeostasis, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
3-bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-hydrazinobenzoic acid: Another precursor used in the synthesis.
Uniqueness
(E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)benzoic acid is unique due to its specific hydrazone linkage and (E)-configuration, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14-7-2-10(8-13(14)16)9-17-18-12-5-3-11(4-6-12)15(19)20/h2-9,18H,1H3,(H,19,20)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMULWTVQNPWLPL-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B3913673.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B3913679.png)
![N-(4-acetylphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3913680.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3913682.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B3913687.png)
![2-(diethylamino)ethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B3913690.png)
![N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B3913695.png)

![2-{2-[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]propyl}pyrazine](/img/structure/B3913734.png)
![4-({3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B3913736.png)
![diisopropyl 5-[(2,5-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3913743.png)
![2-[5-(acetylamino)-1H-1,2,4-triazol-3-yl]-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide](/img/structure/B3913755.png)
![N~4~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B3913759.png)
![(2E)-1-(furan-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B3913771.png)
